Enhanced Reactivity in Radical Copolymerization with Acrylamide
In a direct head-to-head comparison under identical radical copolymerization conditions with acrylamide, isocrotonic acid exhibits a lower monomer reactivity ratio (r1) compared to crotonic acid, indicating higher reactivity [1]. Specifically, the reactivity ratios were determined as r1 = 0.11 for isocrotonic acid (1) - acrylamide (2) versus r1 = 0.12 for crotonic acid (1) - acrylamide (2) [1]. The lower r1 value for isocrotonic acid signifies a greater propensity for cross-propagation with acrylamide, a property that can be leveraged to tailor copolymer composition and architecture.
| Evidence Dimension | Monomer Reactivity Ratio (r1) in Copolymerization with Acrylamide |
|---|---|
| Target Compound Data | r1 = 0.11 |
| Comparator Or Baseline | Crotonic acid: r1 = 0.12 |
| Quantified Difference | Δr1 = -0.01 (approximately 8.3% lower) |
| Conditions | Radical copolymerization, 1969 study, acrylamide as comonomer |
Why This Matters
The lower r1 value for isocrotonic acid indicates a higher relative reactivity toward acrylamide, enabling more efficient incorporation into copolymer chains and potentially yielding polymers with distinct properties compared to those derived from crotonic acid.
- [1] S. Iwatsuki, Y. Yamashita. Reactivities of Crotonic Acid and Isocrotonic Acid in Radical Copolymerizations. Studies on the Water-Soluble Polymers. XIX. Journal of the Society of Synthetic Organic Chemistry, Japan, 1969, 27(8), 759-763. View Source
